molecular formula C17H11ClN2O2S B2643536 4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 728027-13-2

4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2643536
CAS No.: 728027-13-2
M. Wt: 342.8
InChI Key: CXBWSPAHSANJFY-UHFFFAOYSA-N
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Description

4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core fused with a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This intermediate can be synthesized from cinnamic acid and thionyl chloride . The subsequent steps involve the reaction of this intermediate with appropriate quinoxaline derivatives under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the benzothiophene or quinoxaline rings.

Scientific Research Applications

4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chlorobenzo[b]thiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound.

    Benzo[b]thiophene derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its fused ring structure, which combines the properties of both quinoxaline and benzothiophene moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(3-chloro-1-benzothiophene-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c18-15-10-5-1-4-8-13(10)23-16(15)17(22)20-9-14(21)19-11-6-2-3-7-12(11)20/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBWSPAHSANJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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